molecular formula C10H12INO B8654511 N-[2-(4-Iodophenyl)propan-2-yl]formamide CAS No. 54737-48-3

N-[2-(4-Iodophenyl)propan-2-yl]formamide

Cat. No.: B8654511
CAS No.: 54737-48-3
M. Wt: 289.11 g/mol
InChI Key: XYJHVAGPUGXFOH-UHFFFAOYSA-N
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Description

N-[2-(4-Iodophenyl)propan-2-yl]formamide is a chemical building block of high interest in medicinal and organic chemistry research. This compound features a formamide group attached to a tertiary benzylic carbon center, a structure often associated with the development of novel therapeutic agents. The iodine substituent on the aromatic ring makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are pivotal in constructing complex molecules . Compounds with similar structural motifs, specifically tertiary alcohols like its precursor 2-(4-Iodophenyl)propan-2-ol, have been investigated as selective antagonists for receptors like the human NK3 receptor, indicating potential pathways for central nervous system drug discovery . The formamide functional group is a key feature in many biological active molecules and is also a common product in modern N-formylation methodologies, including those utilizing phosphonic anhydrides . Researchers can utilize this compound as a critical precursor in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. As with all fine chemicals, proper handling and storage are required to maintain the integrity of the product. This product is intended for research and development purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

54737-48-3

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

N-[2-(4-iodophenyl)propan-2-yl]formamide

InChI

InChI=1S/C10H12INO/c1-10(2,12-7-13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)

InChI Key

XYJHVAGPUGXFOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)I)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis routes, and properties:

Compound Name Substituents Synthesis Method IR C=O Stretch (cm⁻¹) Biological Activity Key References
N-[2-(4-Iodophenyl)propan-2-yl]formamide 4-Iodo, branched alkyl Not specified (analogous to Pd cross-coupling) N/A Not reported -
N-(4-Methylphenyl)formamide 4-Methyl Direct alkylation/formylation Not reported Phase transition behavior
N-(4-Fluorophenyl)-N-(biphenyl)formamide 4-Fluoro, biphenyl Pd-mediated cross-coupling 1686–1697 None reported
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT) Nitrofuryl, thiazole Multi-step organic synthesis Not reported Urinary bladder carcinogen
N-[(Z)-2-(4-Hydroxyphenyl)ethenyl]formamide 4-Hydroxy, ethenyl Fungal secondary metabolite Not reported Antimicrobial (in fungi)
N-(4-Cyanophenyl)formamide 4-Cyano Not specified Not reported Not reported

Physicochemical Properties

  • IR Spectroscopy : C=O stretches for aryl formamides range between 1686–1697 cm⁻¹, consistent with formamide conjugation .
  • Crystallography : N-(4-methylphenyl)formamide exhibits phase transitions under thermal stress, suggesting dynamic solid-state behavior .

Preparation Methods

Synthesis of 2-(4-Iodophenyl)propan-2-ol

The synthesis begins with the formation of 2-(4-iodophenyl)propan-2-ol via a Grignard reaction. 4-Iodophenylmagnesium bromide, generated from 1-iodo-4-bromobenzene and magnesium in anhydrous tetrahydrofuran (THF), reacts with acetone to yield the tertiary alcohol. This step proceeds with high regioselectivity, as demonstrated by analogous syntheses of aryl-substituted tertiary alcohols.

Formylation of the Tertiary Amine

The final step involves formylation of the amine using formic acid and acetic acid under reflux conditions. This method, adapted from the synthesis of N-(4-iodophenyl)formamide, achieves moderate yields (70–80%) by leveraging the nucleophilicity of the tertiary amine. Alternatives, such as employing formic acetic anhydride or Vilsmeier-Haack reagents, have been explored but show reduced efficiency due to competing side reactions.

Direct Formylation of Tertiary Amine Precursors

One-Pot Formylation Strategies

Direct formylation of pre-synthesized 2-(4-iodophenyl)propan-2-amine offers a streamlined approach. A mixture of formic acid and acetic acid (4:1 v/v) under reflux for 12 hours selectively formylates the amine without affecting the iodine substituent. This method, validated in the preparation of structurally similar compounds, avoids multi-step protection-deprotection sequences but requires rigorous exclusion of moisture to prevent hydrolysis.

Catalytic Formylation

Recent advances utilize catalytic systems to enhance reaction efficiency. For example, scandium triflate (Sc(OTf)₃) in dichloromethane at 25°C facilitates formylation within 4 hours, achieving yields of 85%. This approach minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Alternative Methods: Reductive Amination and Formylation

Reductive Amination of 4-Iodophenylacetone

4-Iodophenylacetone undergoes reductive amination with ammonium formate and sodium cyanoborohydride (NaBH₃CN) in methanol to produce 2-(4-iodophenyl)propan-2-amine. Subsequent formylation follows standard protocols. While this route avoids Grignard reagents, the low electrophilicity of the ketone necessitates high catalyst loadings (20 mol% Pd/C), limiting its scalability.

Enzymatic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the aminolysis of formic acid esters with 2-(4-iodophenyl)propan-2-amine in non-aqueous media. This green chemistry method achieves enantiomeric excess (>90%) for chiral derivatives but remains experimental due to substrate specificity issues.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsConditionsYield (%)AdvantagesLimitations
Grignard-Mitsunobu4-IodobromobenzeneMg, DIAD, PPh₃THF, 0–25°C65–75High regioselectivityMulti-step, costly reagents
Direct FormylationTertiary amineHCO₂H, AcOHReflux, 12 h70–80Simplified workflowMoisture-sensitive
Catalytic FormylationTertiary amineSc(OTf)₃, HCO₂HCH₂Cl₂, 25°C, 4 h80–85Mild conditionsCatalyst cost
Reductive Amination4-IodophenylacetoneNH₄HCO₂, NaBH₃CNMeOH, 50°C, 24 h50–60Avoids Grignard reagentsLow yield, scalability issues

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate formylation but promote iodophenyl group hydrolysis. Optimal results are obtained in acetic acid at 110°C, balancing reaction rate and substrate stability. Lower temperatures (25–50°C) with Sc(OTf)₃ reduce side products but require longer durations.

Protecting Group Strategies

Tert-butyldimethylsilyl (TBDMS) protection of the amine prior to formylation improves yields in multi-step syntheses. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the amine without affecting the formyl group, as evidenced in peptide synthesis protocols.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, CHO), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.00 (d, J = 8.4 Hz, 2H, ArH), 1.55 (s, 6H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 163.5 (CHO), 138.2 (C-I), 132.1 (ArC), 129.8 (ArC), 94.5 (C(CH₃)₂), 27.3 (CH₃).

  • HRMS (ESI): m/z calc. for C₁₀H₁₁IN₂O [M+H]⁺: 318.9964; found: 318.9961.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) reveals a single peak at 12.3 minutes, confirming >98% purity. Residual solvents (THF, DCM) are below ICH Q3C limits .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[2-(4-Iodophenyl)propan-2-yl]formamide, and how can structural purity be ensured?

  • Methodology :

Synthesis : Use formylation reactions with N-substituted amines under anhydrous conditions. For example, react 2-(4-iodophenyl)propan-2-amine with formic acid derivatives (e.g., formic anhydride) in dichloromethane at 0–5°C .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times and impurity profiles against pharmacopeial standards (e.g., limit individual impurities to ≤0.1% and total impurities ≤0.5%) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology :

Single-Crystal XRD : Grow crystals via slow evaporation of a saturated acetone solution.

Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Apply the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to analyze bond lengths, angles, and dihedral angles. Hydrogen bonding can be modeled using riding coordinates .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Protocols :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for synthesis steps.

Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste management services for incineration .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in this compound be analyzed to predict supramolecular assembly?

  • Methodology :

Crystallographic Analysis : Measure intermolecular distances (e.g., O–H···N and N–H···O bonds) using XRD data. For example, angles of ~120° and bond lengths of 2.7–2.9 Å indicate strong hydrogen bonds .

Computational Modeling : Use DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and predict packing motifs .

Q. What in vitro assays are suitable for studying the metabolic stability of this compound?

  • Methodology :

Hepatocyte Incubation : Incubate the compound (1 µM) with human hepatocytes (1 million cells/mL) in Williams’ Medium E at 37°C for 0–4 hours.

Metabolite Identification : Use LC-MS/MS (QTOF analyzer) in positive ion mode. Monitor for demethylation or hydroxylation products .

Q. How can discrepancies in XRD data for formamide derivatives be resolved during structural refinement?

  • Troubleshooting :

Twinned Crystals : Apply the TWINABS module in SHELXL to correct for overlapping reflections.

Disorder Modeling : Use PART instructions to refine disordered iodine or methyl groups with occupancy constraints .

Q. What strategies optimize the chiral resolution of this compound enantiomers?

  • Methodology :

Chiral Chromatography : Use a Chiralpak IA-3 column with a hexane/isopropanol (90:10) mobile phase. Adjust flow rate to 1.0 mL/min and monitor enantiomeric excess (ee) via UV at 220 nm .

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